2-Chloro-4-methoxypyridine
Overview
Description
2-Chloro-4-methoxypyridine is a compound that is part of the pyridine family, characterized by the presence of a chlorine atom and a methoxy group attached to the pyridine ring. The specific position of these substituents on the ring can significantly influence the compound's physical, chemical, and spectral properties.
Synthesis Analysis
The synthesis of related chloro-methoxypyridine compounds involves various chemical reactions, including N-oxidation, nitration, methoxylation, acylation, hydrolysis, and chlorination. For instance, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine was synthesized from 2,3,5-trimethylpyridine through a series of these reactions, with an overall yield of 63.6% . Another example is the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile using Vilsmeier–Haack chlorination . These methods demonstrate the versatility and reactivity of the pyridine ring when substituted with chloro and methoxy groups.
Molecular Structure Analysis
X-ray analysis has been used to determine the solid-state structure of related compounds, revealing that even small changes in the substitution pattern can lead to significant differences in molecular geometry . The presence of substituents like chlorine and methoxy groups can also influence the formation of hydrogen bonds and aromatic π-π stacking interactions, which are crucial for the compound's stability and reactivity .
Chemical Reactions Analysis
The reactivity of chloro-methoxypyridine compounds varies with different substituents and reaction conditions. For example, 5-chloro-2,4-dihydroxypyridine exhibits different reactivity towards bromine and aqueous solutions of hydrobromic and hydrochloric acid . The presence of a chloroethyl group in 2-chloro-3-(β-chloroethyl)-4,6-dihydroxypyridine allows for the compound to readily split off hydrogen chloride under mild conditions, leading to the formation of derivatives of 2,3-dihydro-5-azabenzofuran .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro-methoxypyridine compounds are influenced by their molecular structure. The vibrational frequencies of these compounds can be determined experimentally using FTIR and FT-Raman spectroscopy and compared with theoretical frequencies computed by DFT gradient calculations . The electronic spectrum can be determined by TD-DFT methods and compared with observed spectra . The effects of solvents on the emission spectra of these compounds have been investigated, showing variations in protic and aprotic solvents . These studies highlight the importance of substituents and solvent interactions in determining the properties of chloro-methoxypyridine compounds.
Scientific Research Applications
Pyridyne Precursor
2-Chloro-4-methoxypyridine has been developed as a practical precursor to 2,3-pyridyne, a reactive intermediate in organic synthesis. It reacts regioselectively with certain furans, demonstrating its utility in synthetic chemistry (Walters, Carter, & Banerjee, 1992).
Lithiation Studies
It's been used to study lithiation pathways with LDA and LTMP, revealing the importance of certain protons on the pyridine nucleus for complete C-3 lithiation. This research helps understand the mechanisms of lithiation in organic compounds (Gros, Choppin, & Fort, 2003).
Spectroscopic Analysis
Density Functional Theory (DFT) studies have been conducted on 2-Chloro-4-methoxypyridine, analyzing its vibrational and electronic spectra. This provides insights into the compound's structural and spectral characteristics, crucial for material science applications (Arjunan, Isaac, Rani, Mythili, & Mohan, 2011).
Fluorophore Synthesis
The compound has been used in synthesizing fluorescent materials. These materials show high fluorescence quantum yields, making them potentially useful in imaging and sensing applications (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).
Cyclometallated Complex Syntheses
It aids in the efficient synthesis of cyclometallated chloridoplatinum complexes. These complexes have potential applicative purposes in various fields like catalysis and materials science (Godbert, Pugliese, Aiello, Bellusci, Crispini, & Ghedini, 2007).
p-Methoxybenzylation Method
A method for p-methoxybenzylation of hydroxy groups using a derivative of 2-Chloro-4-methoxypyridine has been developed, showcasing its use in organic synthesis (Nakano, Kikuchi, Matsuo, & Mukaiyama, 2001).
Electrochemical Functionalization
The compound has been used in the functionalization of glassy carbon electrodes. This research is significant in developing electrochemical sensors and devices (Shul, Ruiz, Rochefort, Brooksby, & Bélanger, 2013).
Safety And Hazards
properties
IUPAC Name |
2-chloro-4-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-9-5-2-3-8-6(7)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTPFBWHUOWTNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365830 | |
Record name | 2-Chloro-4-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methoxypyridine | |
CAS RN |
17228-69-2 | |
Record name | 2-Chloro-4-methoxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17228-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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